2-Cyclobutaneamidobenzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutaneamidobenzoicacid is an organic compound featuring a cyclobutane ring attached to an amide group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutaneamidobenzoicacid typically involves the [2+2] cycloaddition reaction, which is the primary method for synthesizing cyclobutane-containing compounds . This reaction can be carried out under various conditions, including photochemical and thermal methods. The choice of reagents and conditions depends on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions using optimized conditions to maximize yield and minimize by-products. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutaneamidobenzoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives or benzoic acid derivatives.
Reduction: Formation of cyclobutylamine derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-Cyclobutaneamidobenzoicacid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclobutaneamidobenzoicacid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-containing compounds: These include cyclobutanol and cyclobutanone derivatives, which share the cyclobutane ring structure.
Benzoic acid derivatives: Compounds like salicylic acid and para-aminobenzoic acid, which have similar aromatic structures.
Uniqueness
2-Cyclobutaneamidobenzoicacid is unique due to the combination of the cyclobutane ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-(cyclobutanecarbonylamino)benzoic acid |
InChI |
InChI=1S/C12H13NO3/c14-11(8-4-3-5-8)13-10-7-2-1-6-9(10)12(15)16/h1-2,6-8H,3-5H2,(H,13,14)(H,15,16) |
InChI Key |
NTVQFEHLDRQCCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.